Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate
Overview
Description
Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C11H11NO3. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Scientific Research Applications
Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate has several scientific research applications, including:
Safety and Hazards
Mechanism of Action
Target of Action
Benzoxazole derivatives have been reported to display antifungal activity .
Mode of Action
It is known that benzoxazole derivatives can interact with fungal cells, potentially disrupting their growth and reproduction .
Biochemical Pathways
It is known that benzoxazole derivatives can interfere with the biochemical processes of fungal cells .
Result of Action
It is known that benzoxazole derivatives can exhibit antifungal activity .
Biochemical Analysis
Biochemical Properties
Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with HIV-reverse transcriptase inhibitor L-696,299 during synthesis . The nature of these interactions often involves condensation reactions with aromatic aldehydes having acidic protons . These interactions highlight the compound’s potential in medicinal chemistry and drug development.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that are crucial for cell growth and differentiation. Additionally, it may alter gene expression patterns, leading to changes in cellular behavior and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been used in the synthesis of bis-styryl dyes, indicating its role in enzyme-mediated reactions . These binding interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives, including this compound, exhibit stability under specific conditions, but their activity may decrease over prolonged periods . This temporal aspect is essential for understanding the compound’s efficacy in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or antifungal activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Threshold effects and toxicity profiles are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These metabolic pathways can influence the compound’s bioavailability and efficacy. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, making it crucial to study these aspects for effective drug delivery and targeting .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with methyl 2,5-dimethylbenzoate in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives.
Comparison with Similar Compounds
2-Methylbenzoxazole: A simpler derivative with similar structural features but lacking the carboxylate group.
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid: Another derivative with an oxo group at the 2-position.
Uniqueness: Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-4-8(11(13)14-3)10-9(5-6)12-7(2)15-10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSJCIPIBSXOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255984 | |
Record name | Methyl 2,5-dimethyl-7-benzoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-61-5 | |
Record name | Methyl 2,5-dimethyl-7-benzoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,5-dimethyl-7-benzoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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